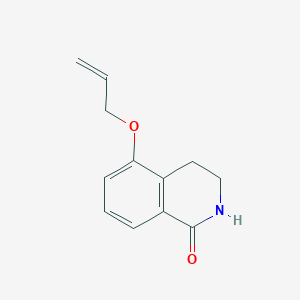

5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Allyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolinones, which have been extensively studied for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including the Bischler-Napieralski reaction, which has been successfully employed to create derivatives with different substituents that enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including this compound. The compound has shown promising results as a protein arginine methyltransferase 5 (PRMT5) inhibitor. PRMT5 plays a critical role in cell growth and proliferation in cancer cells. In vitro assays demonstrated that derivatives like D3 exhibited significant antiproliferative activity against various cancer cell lines, particularly Z-138 cells (a model for non-Hodgkin lymphoma) with low toxicity profiles .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| D3 | Z-138 | 0.045 | PRMT5 Inhibition |

| D3 | A549 | 0.067 | Apoptosis Induction |

| D3 | MCF7 | 0.052 | Cell Cycle Arrest |

Neuroprotective Effects

In addition to its anticancer properties, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus potentially benefiting conditions like Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the isoquinolinone scaffold can enhance AChE inhibitory activity.

Table 2: Neuroprotective Activity

| Compound | AChE Inhibition IC50 (µM) | Remarks |

|---|---|---|

| 5a | 0.033 | High potency against AChE |

| 6a | 0.096 | Moderate potency |

The mechanisms underlying the biological activities of this compound are multifaceted:

- PRMT5 Inhibition : The compound binds to PRMT5, inhibiting its methyltransferase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- AChE Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in the brain, potentially improving cognitive function and providing therapeutic effects in Alzheimer's disease .

Case Studies

Several case studies have documented the efficacy of isoquinolinone derivatives in preclinical models:

- Non-Hodgkin Lymphoma Model : In a xenograft model using Z-138 cells, treatment with D3 resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 70% over four weeks .

- Alzheimer's Disease Model : In animal models simulating Alzheimer's disease pathology, administration of AChE inhibitors from the isoquinolinone class demonstrated improved memory retention and cognitive performance as measured by standard behavioral tests .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one possess significant anticancer properties. Specifically, compounds modified with allyloxy groups have shown potential as inhibitors of cancer cell proliferation. For instance, structural modifications of isoquinoline derivatives have been linked to enhanced activity against various cancer cell lines, suggesting that the allyloxy substitution may contribute positively to bioactivity .

Neuroprotective Effects

Studies indicate that isoquinoline derivatives can exhibit neuroprotective properties. The structural features of 5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one may facilitate interactions with neuroreceptors or enzymes involved in neurodegenerative diseases. This aspect is particularly relevant in the context of developing treatments for conditions such as Alzheimer's and Parkinson's diseases .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including cyclization and functionalization reactions, to yield complex molecules with diverse functionalities. For example, its use in palladium-catalyzed reactions has been documented, showcasing its utility in synthesizing more complex organic frameworks .

Catalytic Applications

The compound has also been explored for its potential as a catalyst in organic reactions. Its unique structure allows it to participate in various catalytic cycles, which can enhance reaction efficiency and selectivity. Research into its catalytic properties is ongoing, with promising results indicating its viability as a catalyst for specific organic transformations .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have highlighted how modifications to the isoquinoline core influence its pharmacological properties. For instance:

| Modification | Effect on Activity |

|---|---|

| Allyloxy group addition | Increased anticancer activity |

| Hydroxyl substitutions | Enhanced neuroprotective effects |

| Alkyl chain length variations | Changes in solubility and bioavailability |

These insights guide the design of new derivatives with improved efficacy and reduced side effects .

Case Studies

Case Study 1: Anticancer Screening

A recent study screened several derivatives of this compound against different cancer cell lines (e.g., K562). The results indicated that certain modifications led to significant reductions in cell viability, suggesting a promising avenue for drug development .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The study found that certain derivatives could mitigate neuronal damage by enhancing antioxidant defenses, indicating potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

5-prop-2-enoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-10-9(11)6-7-13-12(10)14/h2-5H,1,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOVWSHGFGIHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC2=C1CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.